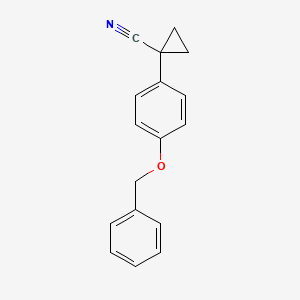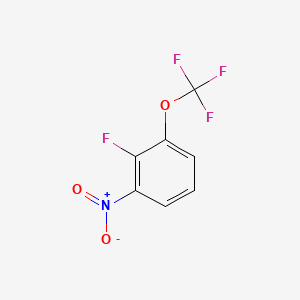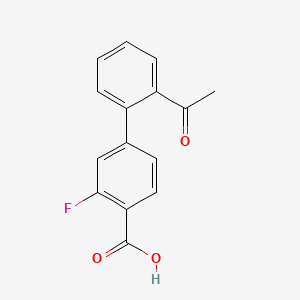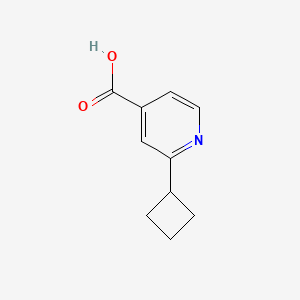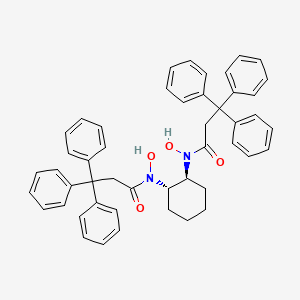
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” is also known as "(1S,2S)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine" .
Molecular Structure Analysis
The molecular formula of this compound is C48H46N2O4 . Its molecular weight is 714.890 Da .Physical And Chemical Properties Analysis
The density of this compound is 1.3±0.1 g/cm3 . Its boiling point is 862.1±75.0 °C at 760 mmHg .Applications De Recherche Scientifique
1. Metabolomics Biomarkers for Industrial Chemical Exposure
A systematic review highlighted the use of metabolomics as a tool to study exposure to industrial chemicals like Bisphenol A (BPA). It revealed that intermediates of several metabolic pathways were significantly changed after BPA exposure, indicating complex toxic effects on organisms. The most consistent biomarkers associated with BPA exposure were lactate and choline (Wang et al., 2018).
2. Reproductive Toxicity of Ultraviolet Filters
A systematic review of human and animal studies on the reproductive toxicity of benzophenone-3 (BP-3), an ultraviolet filter, revealed its potential impact on reproduction. In humans, high levels of BP-3 exposure were linked to altered birth weights and gestational ages. In fish and rats, exposure resulted in reproductive system disruptions, suggesting altered estrogen and testosterone balance due to endocrine-disrupting effects of BP-3 (Ghazipura et al., 2017).
3. Oxidative Stress Biomarkers and Bisphenols
Research investigated the associations between bisphenols exposure and oxidative stress biomarkers in humans, finding more than a dozen different biomarkers measured in studies, with 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-OHdG), 8-iso-prostaglandin F2α (8-isoprostane), and malondialdehyde (MDA) being the most frequently measured. These biomarkers were almost always positively associated with BPA, providing insights into the oxidative stress associated with bisphenol exposure (Steffensen et al., 2020).
4. Behavioral Effects of Bisphenol A on Children
A systematic review explored the associations between prenatal and childhood exposure to Bisphenol A (BPA) and children’s behavior. The findings suggested that exposure to BPA was related to higher levels of anxiety, depression, aggression, and hyperactivity in children, indicating the potential behavioral effects of BPA exposure on children (Ejaredar et al., 2017).
Propriétés
IUPAC Name |
N-hydroxy-N-[(1S,2S)-2-[hydroxy(3,3,3-triphenylpropanoyl)amino]cyclohexyl]-3,3,3-triphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHFLRGVWVBFFY-CXNSMIOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659807 |
Source


|
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
CAS RN |
1217447-82-9 |
Source


|
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


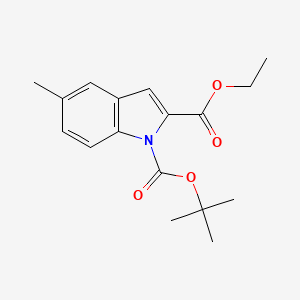
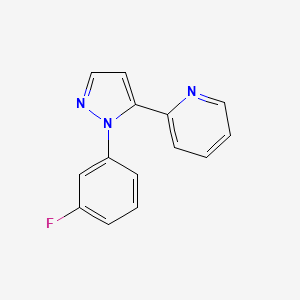
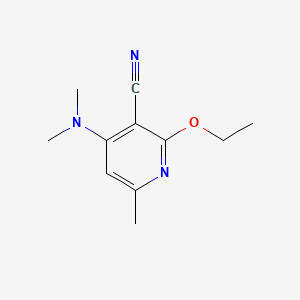
![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)

